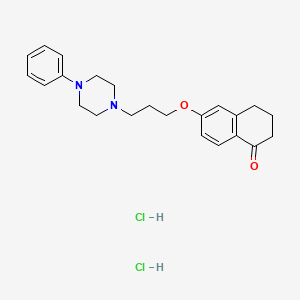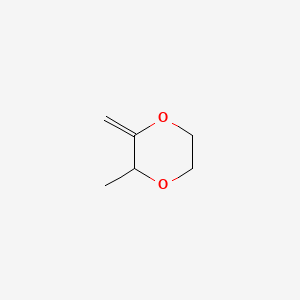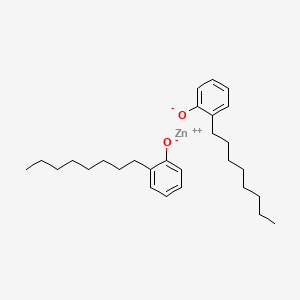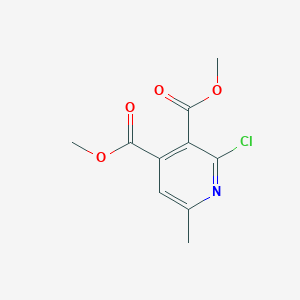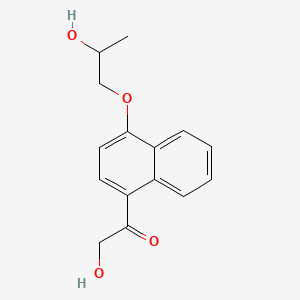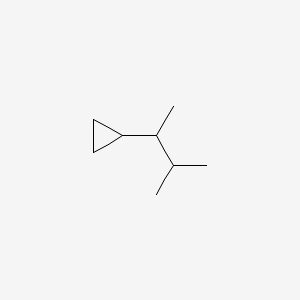
(1,2-Dimethylpropyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dimethylpropyl)cyclopropane is an organic compound with the molecular formula C8H16. It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure. This compound is also known by its IUPAC name, (3-Methyl-2-butanyl)cyclopropane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylpropyl)cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of alkenes with carbenes or carbenoid reagents. For example, the Simmons-Smith reaction, which uses diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu), can be employed to generate the cyclopropane ring .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Dimethylpropyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes.
Applications De Recherche Scientifique
(1,2-Dimethylpropyl)cyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropanes.
Medicine: Research into cyclopropane derivatives has potential implications for drug development.
Industry: Cyclopropanes are used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of (1,2-Dimethylpropyl)cyclopropane involves its interaction with various molecular targets. The strained three-membered ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions often involve the breaking of the cyclopropane ring, leading to the formation of new bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cyclopropane, with no substituents.
Methylcyclopropane: A cyclopropane with a single methyl group.
Ethylcyclopropane: A cyclopropane with an ethyl group.
Uniqueness
(1,2-Dimethylpropyl)cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
6976-27-8 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
3-methylbutan-2-ylcyclopropane |
InChI |
InChI=1S/C8H16/c1-6(2)7(3)8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
JSDZSLGMRRSAHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
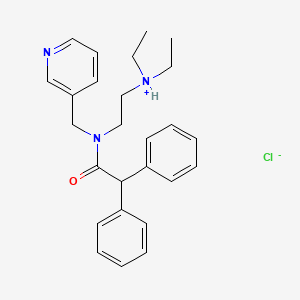
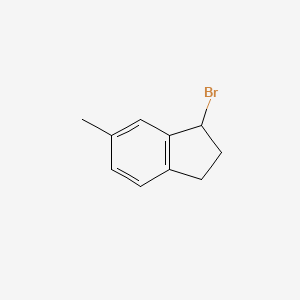
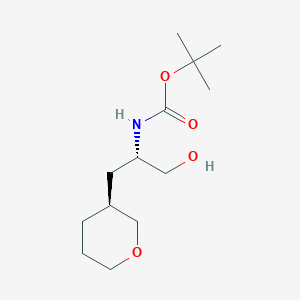
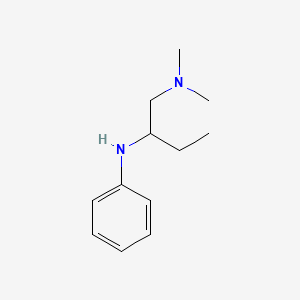

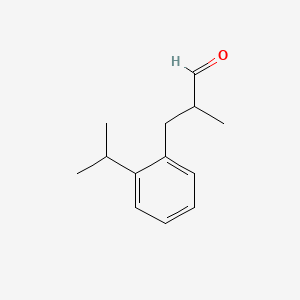

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
